molecular formula C12H8F6O3 B13716867 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one

Cat. No.: B13716867
M. Wt: 314.18 g/mol
InChI Key: LACVDQYSQKZDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6-methoxy-2,2-bis(trifluoromethyl)benzaldehyde with a suitable ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2,2-dimethylchromane-4-one
  • 6-Methoxy-2,2-diphenylchromane-4-one
  • 6-Methoxy-2,2-bis(trifluoromethyl)chromanol

Uniqueness

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H8F6O3

Molecular Weight

314.18 g/mol

IUPAC Name

6-methoxy-2,2-bis(trifluoromethyl)-3H-chromen-4-one

InChI

InChI=1S/C12H8F6O3/c1-20-6-2-3-9-7(4-6)8(19)5-10(21-9,11(13,14)15)12(16,17)18/h2-4H,5H2,1H3

InChI Key

LACVDQYSQKZDNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.